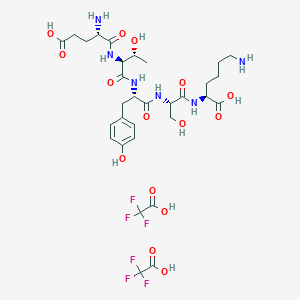

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is a peptide derivative that contains multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research. The presence of 2,2,2-trifluoroacetic acid adds to its unique chemical properties.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a model peptide for studying peptide bond formation, stability, and reactivity. It is also used in the development of new synthetic methods and reagents for peptide synthesis.

Biology

In biology, the compound is used to study protein-protein interactions, enzyme-substrate interactions, and the effects of peptide modifications on biological activity. It serves as a tool for understanding the structure and function of proteins.

Medicine

In medicine, this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique structure allows for the exploration of new drug targets and mechanisms of action.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. It is also used in the development of biosensors and diagnostic tools.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The general synthetic route includes:

Peptide Bond Formation: The primary method involves the stepwise formation of peptide bonds between amino acid residues. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Protection and Deprotection: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect amino groups during the synthesis. These groups are later removed under specific conditions to reveal the free amino groups.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and composition.

Industrial Production Methods

In an industrial setting, the production of this compound would involve automated peptide synthesizers that can handle large-scale synthesis. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support, allowing for efficient synthesis and purification.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can take place at the amino and hydroxyl groups, where these groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Protecting Groups: Tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carbonyl compounds, while reduction of carbonyl groups can yield alcohols.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide bonds and functional groups allow it to bind to these targets, modulating their activity and function. The presence of 2,2,2-trifluoroacetic acid can influence the compound’s stability and reactivity, enhancing its effectiveness in certain applications.

類似化合物との比較

Similar Compounds

- (2S)-2-amino-4-carboxybutanoyl

- (2S,3R)-2-amino-3-hydroxybutanoyl

- (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple amino acid residues and functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile tool in scientific research. The addition of 2,2,2-trifluoroacetic acid further enhances its properties, providing stability and reactivity that are not present in similar compounds.

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N6O11.2C2HF3O2/c1-14(35)22(33-23(39)17(29)9-10-21(37)38)26(42)31-19(12-15-5-7-16(36)8-6-15)24(40)32-20(13-34)25(41)30-18(27(43)44)4-2-3-11-28;2*3-2(4,5)1(6)7/h5-8,14,17-20,22,34-36H,2-4,9-13,28-29H2,1H3,(H,30,41)(H,31,42)(H,32,40)(H,33,39)(H,37,38)(H,43,44);2*(H,6,7)/t14-,17+,18+,19+,20+,22+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSRUJLTGMTSBJ-QIFBQZJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44F6N6O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)

![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)

![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)